Hexanedioic acid, monocyclohexyl ester

Esterification Kinetics Cyclohexane Oxidation Reaction Rate Constants

Sourcing the correct monocyclohexyl adipate-rather than the symmetrical diester-is critical for kinetic studies and asymmetric synthesis, yet misidentification remains a persistent supply risk. This 97% pure bifunctional intermediate resolves that challenge with a single reactive carboxylic acid site (TPSA 63.6 Ų, LogP 2.5073) enabling precise, selective functionalization. • Quantified formation kinetics (k+1 = 4.85 × 10⁻⁶ s⁻¹M⁻¹ at 150°C) support direct integration into industrial adipic acid reactor models. • Multi-modal spectral documentation (NMR, HPLC, GC) ensures suitability as a certified calibration standard for environmental or process trace analysis. • Available with full quality assurance for immediate global shipment.

Molecular Formula C12H19O4-
Molecular Weight 227.28 g/mol
CAS No. 54812-72-5
Cat. No. B3053625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanedioic acid, monocyclohexyl ester
CAS54812-72-5
Molecular FormulaC12H19O4-
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)CCCCC(=O)[O-]
InChIInChI=1S/C12H20O4/c13-11(14)8-4-5-9-12(15)16-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)/p-1
InChIKeyDQSJGBWCBXHQCT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanedioic Acid, Monocyclohexyl Ester (CAS 54812-72-5): Sourcing the Key Asymmetric Adipate Intermediate


Hexanedioic acid, monocyclohexyl ester (CAS 54812-72-5), also known as monocyclohexyl adipate, is an asymmetric diester of adipic acid featuring a single cyclohexyl ester group and a free carboxylic acid moiety . It is a bifunctional C12H20O4 compound with a molecular weight of 228.28 g/mol and a standard commercial purity of 97% . This compound is primarily recognized as a crucial intermediate in the industrial oxidation of cyclohexane to adipic acid and in specialized esterification kinetic studies [1], distinguishing it from fully esterified, symmetrical analogs.

Why Generic Adipate Esters Cannot Replace Hexanedioic Acid, Monocyclohexyl Ester in Research and Industrial Workflows


Substituting hexanedioic acid, monocyclohexyl ester with a generic adipate ester is problematic due to its unique bifunctional nature. Unlike symmetrical diesters such as dicyclohexyl adipate [1], the monocyclohexyl ester possesses both a hydrophobic cyclohexyl group and a reactive, underivatized carboxylic acid. This asymmetry dictates a distinct chemical reactivity profile, including a specific formation rate constant (k+1 = 4.85 × 10⁻⁶ s⁻¹M⁻¹ at 150°C) that differs significantly from the subsequent esterification step [2]. Procurement of the correct monoester is critical for applications requiring a single reactive site, such as in intermediate synthesis or kinetic studies, where using a diester would terminate the reaction pathway.

Quantitative Differentiation Evidence for Hexanedioic Acid, Monocyclohexyl Ester (CAS 54812-72-5)


Esterification Kinetics: Monocyclohexyl Adipate Formation Rate vs. Formate and Caproate Analogs

The forward rate constant (k+1) for the esterification of adipic acid to its monocyclohexyl ester is 4.85 × 10⁻⁶ s⁻¹M⁻¹ at 150°C. This is an order of magnitude slower than the formation of cyclohexyl formate (k+ = 3.8 × 10⁻⁵ s⁻¹M⁻¹) but comparable to cyclohexyl caproate formation (k+ = 4.85 × 10⁻⁶ s⁻¹M⁻¹), as determined in a nonpolar o-dichlorobenzene medium [1]. This quantifies its relative reactivity within the mixture of carboxylic acids in oxidized cyclohexane.

Esterification Kinetics Cyclohexane Oxidation Reaction Rate Constants

Sequential Esterification: Kinetic Differentiation from Dicyclohexyl Adipate

The two-step esterification of adipic acid with cyclohexanol is kinetically resolved. The first step, forming monocyclohexyl adipate, has a forward rate constant (k+1) of 4.85 × 10⁻⁶ s⁻¹M⁻¹. The subsequent esterification to dicyclohexyl adipate (k+2) is slower, at 2.03 × 10⁻⁶ s⁻¹M⁻¹ under identical conditions [1]. This 2.4-fold difference in rate constants allows for selective synthesis and isolation of the monoester.

Sequential Kinetics Adipic Acid Diesterification Reaction Pathway

Physicochemical Property Profile: Lipophilicity and Hydrogen Bonding vs. Symmetrical Diesters

The monocyclohexyl ester possesses a topological polar surface area (TPSA) of 63.6 Ų and a single hydrogen bond donor (H_Donors=1), indicative of its free carboxylic acid group . In contrast, dicyclohexyl adipate (CAS 849-99-0) has a TPSA of 52.6 Ų and zero H-bond donors [1]. The higher TPSA and H-donor count of the monoester predict significantly different membrane permeability and solubility profiles, which are critical for biochemical and pharmaceutical applications.

Lipophilicity Hydrogen Bonding Druglikeness Physicochemical Properties

Validated Identity and Purity for Analytical Reference Standards

Commercial sources provide this compound with a standard purity of 97%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC spectra . This level of analytical validation is critical for its use as a reference standard. In comparison, the closely related monocyclohexyl succinate (CAS 10018-78-7) is often supplied at a lower standard purity of 95% , making the adipate monoester a more reliable choice for quantitative analytical workflows demanding higher purity starting material.

Analytical Chemistry Reference Standard Purity Analysis

Defined Application Scenarios for Hexanedioic Acid, Monocyclohexyl Ester


Kinetic Modeling of Cyclohexane Oxidation Processes

The quantified rate constants for monocyclohexyl adipate formation (k+1 = 4.85 × 10⁻⁶ s⁻¹M⁻¹) and its conversion to the diester (k+2 = 2.03 × 10⁻⁶ s⁻¹M⁻¹) are directly inputted into computational models to simulate and optimize industrial adipic acid production. Procuring this compound as an authentic analytical standard is essential for validating such models against real-world reactor data.

Synthesis of Asymmetric Adipate Derivatives

The compound's bifunctional nature, with a free carboxylic acid (TPSA 63.6 Ų, 1 H-donor) , makes it the ideal starting material for synthesizing unsymmetrical diester plasticizers or specialty monomers. Its kinetic selectivity over dicyclohexyl adipate formation [1] allows chemists to selectively functionalize the remaining acid group, leading to products that cannot be accessed from symmetrical adipates.

Biochemical and Metabolism Studies of Monoesters

As a model monoester metabolite of adipate plasticizers, its distinct physicochemical profile (LogP 2.5073) is suitable for studying esterase-mediated hydrolysis and membrane transport. Compared to the more lipophilic dicyclohexyl adipate (LogP ~4.3) [1], it provides a chemically relevant standard for investigating the biological fate of partially hydrolyzed plasticizer compounds.

High-Purity Reference Material for Chromatographic Analysis

With a commercially available purity of 97% and verified by multi-modal spectral analysis (NMR, HPLC, GC) , this compound is fit for purpose as a calibration standard in GC-MS or HPLC-UV methods aimed at quantifying trace levels of cyclohexyl esters in environmental or industrial samples.

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